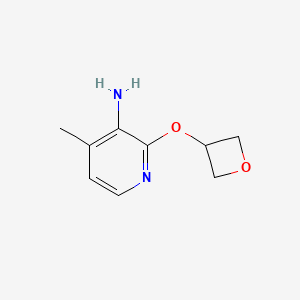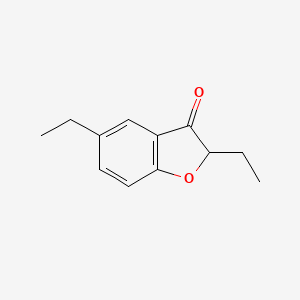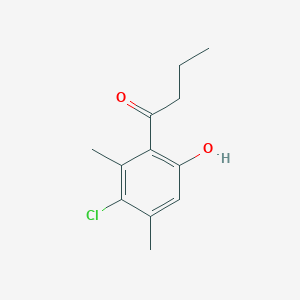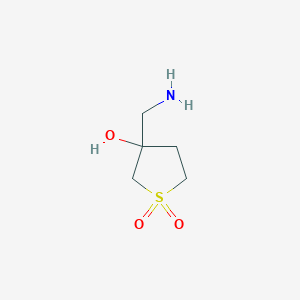![molecular formula C9H14F3IO B13320707 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane](/img/structure/B13320707.png)
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane is an organoiodine compound characterized by the presence of an iodine atom and a trifluoropropyl group attached to a cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclohexanol with iodine and a trifluoropropylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the removal of the iodine atom or the trifluoropropyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce cyclohexanone derivatives .
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development due to its unique chemical properties.
Material Science: It is used in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane involves its interaction with various molecular targets. The iodine atom and the trifluoropropyl group can participate in different chemical reactions, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the chemical environment .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane
- 1-Bromo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane
- 1-Fluoro-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane
Comparison: Compared to its chloro, bromo, and fluoro analogs, 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane exhibits unique reactivity due to the larger atomic radius and lower electronegativity of iodine. This makes it more susceptible to certain types of chemical reactions, such as nucleophilic substitution .
Eigenschaften
Molekularformel |
C9H14F3IO |
|---|---|
Molekulargewicht |
322.11 g/mol |
IUPAC-Name |
1-iodo-2-(1,1,1-trifluoropropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C9H14F3IO/c1-6(9(10,11)12)14-8-5-3-2-4-7(8)13/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
MPNWWFLFGMQOMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(F)F)OC1CCCCC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)

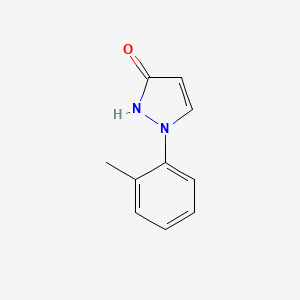
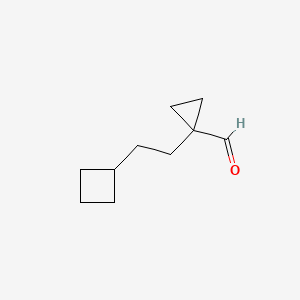
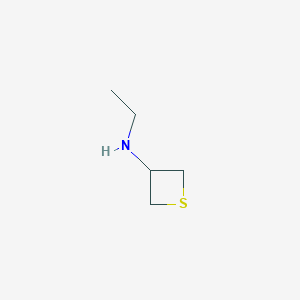
![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene](/img/structure/B13320672.png)

